5-Bromo-1,3-dichloro-2-methylbenzene
Overview
Description
5-Bromo-1,3-dichloro-2-methylbenzene is an organic compound with the molecular formula C7H5BrCl2. It is a derivative of benzene, where the hydrogen atoms at positions 1, 3, and 5 are substituted by bromine, chlorine, and methyl groups, respectively. This compound is used in various chemical reactions and has applications in scientific research and industry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Bromo-1,3-dichloro-2-methylbenzene typically involves electrophilic aromatic substitution reactions. One common method is the bromination of 1,3-dichloro-2-methylbenzene using bromine in the presence of a catalyst such as iron(III) bromide. The reaction is carried out under controlled conditions to ensure selective substitution at the desired position .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process includes the use of high-purity reagents and optimized reaction conditions to achieve high yields and purity. The compound is then purified through techniques such as distillation or recrystallization .
Chemical Reactions Analysis
Types of Reactions
5-Bromo-1,3-dichloro-2-methylbenzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: This compound can participate in further substitution reactions, where electrophiles replace one of the existing substituents on the benzene ring.
Nucleophilic Aromatic Substitution: Under certain conditions, nucleophiles can replace the halogen atoms on the benzene ring.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Reagents such as bromine, chlorine, and nitric acid are commonly used.
Nucleophilic Aromatic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide can be used under elevated temperatures and pressures.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of this compound can yield nitro derivatives, while nucleophilic substitution can produce compounds with different functional groups replacing the halogens .
Scientific Research Applications
5-Bromo-1,3-dichloro-2-methylbenzene has several applications in scientific research, including:
Biology: The compound can be used in the development of bioactive molecules and pharmaceuticals.
Medicine: Research into its potential therapeutic applications, such as in the design of new drugs, is ongoing.
Industry: It is used in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 5-Bromo-1,3-dichloro-2-methylbenzene in chemical reactions involves the interaction of its substituents with various reagents. For example, in electrophilic aromatic substitution, the electron-withdrawing effects of the bromine and chlorine atoms influence the reactivity of the benzene ring, directing incoming electrophiles to specific positions . The molecular targets and pathways involved depend on the specific reaction and conditions used .
Comparison with Similar Compounds
Similar Compounds
5-Bromo-1,2-dichloro-3-methylbenzene: Similar in structure but with different positions of the substituents.
4-Bromo-2,6-dichlorotoluene: Another derivative with bromine and chlorine substituents at different positions.
Uniqueness
5-Bromo-1,3-dichloro-2-methylbenzene is unique due to its specific substitution pattern, which influences its reactivity and applications. The presence of both bromine and chlorine atoms, along with a methyl group, provides a distinct set of chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
5-bromo-1,3-dichloro-2-methylbenzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H5BrCl2/c1-4-6(9)2-5(8)3-7(4)10/h2-3H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LEXOYLCPBCBPJT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1Cl)Br)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H5BrCl2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90348862 | |
Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
239.92 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
204930-37-0 | |
Record name | 5-Bromo-1,3-dichloro-2-methylbenzene | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=204930-37-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 5-bromo-1,3-dichloro-2-methylbenzene | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90348862 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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